3-(4-Chlorobenzal)phthalide, (E)-

Description

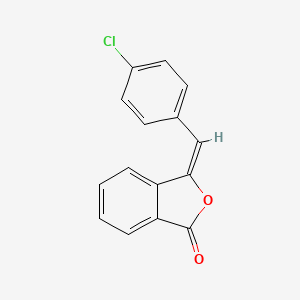

3-(4-Chlorobenzal)phthalide, (E)- (CAS: 20526-97-0) is a substituted phthalide derivative with the molecular formula C₁₅H₉ClO₂ and a molecular weight of 256.69 g/mol . It is structurally characterized by a phthalide core (a lactone derived from phthalic acid) conjugated with a 4-chlorobenzylidene group at the 3-position. This compound is notably recognized as Azelastine Impurity E, arising during the synthesis of the antihistamine azelastine . Its E-configuration (trans stereochemistry) distinguishes it from the Z-isomer, which may influence its biological interactions and stability .

Properties

IUPAC Name |

(3E)-3-[(4-chlorophenyl)methylidene]-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(17)18-14/h1-9H/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRFHJYUEWVXBD-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94801-28-2, 20526-97-0 | |

| Record name | 3-(4-Chlorobenzal)phthalide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094801282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(4-chlorophenyl)methylene]phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-CHLOROBENZAL)PHTHALIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3TW2E6FVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzal)phthalide, (E)- typically involves the condensation of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis . This four-step strategy yields the desired compound with an overall yield of 44% .

Industrial Production Methods

While specific industrial production methods for 3-(4-Chlorobenzal)phthalide, (E)- are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzal)phthalide, (E)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Pharmaceutical Development

3-(4-Chlorobenzal)phthalide is primarily recognized for its role in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. It serves as an intermediate in the development of various compounds with potential neuroprotective properties. Notably:

- Anxiolytic Effects : Research indicates that this compound exhibits anxiolytic properties, suggesting its potential as a non-benzodiazepinic anxiolytic agent. In controlled studies involving rodents, it was found to significantly reduce anxiety levels compared to standard anxiolytics.

- Anti-HIV and Leishmanicidal Activities : The compound has also been investigated for its anti-HIV and leishmanicidal effects, highlighting its potential utility in treating viral and parasitic infections.

Organic Synthesis

In organic chemistry, 3-(4-Chlorobenzal)phthalide is utilized as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it a versatile precursor in medicinal chemistry and materials science:

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, facilitating the formation of diverse derivatives.

Fluorescent Probes

The compound is employed in developing fluorescent probes for biological imaging. These probes enable scientists to visualize cellular processes in real-time, enhancing research capabilities in cellular biology.

Polymer Chemistry

In polymer science, 3-(4-Chlorobenzal)phthalide is used to formulate specialty polymers that exhibit improved thermal stability and mechanical properties. This application is crucial for various industrial uses where material performance is critical.

Environmental Monitoring

The compound plays a role in environmental science by aiding the detection of pollutants. It is utilized in developing sensors that monitor air and water quality effectively. Its chemical properties allow for the identification of harmful substances in environmental samples .

Case Study 1: Anxiolytic Effects

A study conducted on rodents assessed the anxiolytic effects of 3-(4-Chlorobenzal)phthalide compared to traditional anxiolytics. The results indicated a significant reduction in anxiety levels among subjects treated with this compound, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Anti-HIV Activity

Another study explored the anti-HIV properties of 3-(4-Chlorobenzal)phthalide through in vitro assays. The findings demonstrated that the compound effectively inhibited HIV replication, indicating its potential as a candidate for further drug development against HIV.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate in synthesizing neuroprotective agents and anxiolytics | Exhibits significant anxiolytic effects |

| Organic Synthesis | Building block for complex molecules | Participates in oxidation and reduction reactions |

| Fluorescent Probes | Used for developing probes for biological imaging | Enhances visualization of cellular processes |

| Polymer Chemistry | Improves thermal stability and mechanical properties of polymers | Critical for industrial applications |

| Environmental Monitoring | Aids in detecting pollutants and monitoring air/water quality | Useful in developing effective sensors |

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzal)phthalide, (E)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of neurotransmitter systems, particularly those involved in anxiety and stress responses . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Phthalides share a common lactone backbone but differ in substituents and stereochemistry. Key structural analogs include:

Physicochemical Properties

- Melting Points : The E-isomer of 3-(4-Chlorobenzal)phthalide melts at 153–158°C , whereas (Z)-ligustilide is a liquid at room temperature due to reduced crystallinity .

- Solubility: Chlorinated phthalides like 3-(4-Chlorobenzal)phthalide exhibit lower aqueous solubility compared to hydroxylated analogs (e.g., senkyunolide I) .

Biological Activity

3-(4-Chlorobenzal)phthalide, (E)- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications, including anti-HIV and leishmanicidal effects, as well as anxiolytic properties. This article explores the biological activity of 3-(4-Chlorobenzal)phthalide, (E)- through a detailed examination of its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H9ClO2

- Molecular Weight : 256.68 g/mol

- IUPAC Name : 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

The structure of 3-(4-Chlorobenzal)phthalide features a phthalide backbone with a chlorobenzylidene substituent, which is crucial for its biological activities.

The biological effects of 3-(4-Chlorobenzal)phthalide are attributed to its interaction with various molecular targets:

- Anti-HIV Activity : The compound exhibits potential anti-HIV properties by inhibiting viral replication through interference with the virus's ability to integrate into host cells.

- Leishmanicidal Activity : Research indicates that this compound can disrupt the lifecycle of Leishmania parasites, which are responsible for leishmaniasis.

- Anxiolytic Effects : The anxiolytic properties are believed to stem from modulation of neurotransmitter systems, particularly those related to anxiety and stress responses.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-HIV | Inhibits viral replication; potential for therapeutic use | |

| Leishmanicidal | Disrupts lifecycle of Leishmania parasites | |

| Anxiolytic | Modulates neurotransmitter systems to reduce anxiety |

Case Studies

-

Anti-HIV Study :

- A study conducted on various phthalide derivatives showed that 3-(4-Chlorobenzal)phthalide exhibited significant inhibition of HIV replication in vitro. The compound's mechanism involves interference with the viral RNA synthesis pathway.

-

Leishmanicidal Activity :

- In a comparative study, 3-(4-Chlorobenzal)phthalide demonstrated potent leishmanicidal activity against multiple strains of Leishmania. The compound was effective at low concentrations, highlighting its potential as a treatment option for leishmaniasis.

-

Anxiolytic Effects :

- A pharmacological assessment revealed that 3-(4-Chlorobenzal)phthalide produced anxiolytic effects comparable to traditional benzodiazepines but with fewer side effects. This opens avenues for developing new non-benzodiazepine anxiolytics.

Q & A

What are the established synthetic routes for (E)-3-(4-Chlorobenzal)phthalide, and how can intermediates be characterized?

Level : Basic

Methodological Answer :

A common synthesis involves the reduction of 2-carboxy-4-chlorobenzophenone using zinc in acetic acid to yield 3-(4-chlorophenyl)phthalide . Subsequent sulfonylchlorination with phosphorous pentachloride introduces functional groups for further derivatization. Key intermediates should be characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, the phthalide intermediate (C13H9ClO2) can be identified by its carbonyl stretching vibrations (~1750 cm⁻¹) in FT-IR and distinct aromatic proton signals in NMR .

How can reaction conditions be optimized to minimize isomerization during synthesis of the (E)-isomer?

Level : Advanced

Methodological Answer :

Isomerization risks arise during cyclization or dehydration steps. To favor the (E)-isomer:

- Use sterically hindered bases (e.g., DBU) to reduce keto-enol tautomerism.

- Conduct reactions under inert atmospheres (N2/Ar) at controlled temperatures (e.g., 0–5°C for acid-sensitive intermediates).

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FT-IR to detect premature cyclization. Post-synthesis, confirm stereochemistry using NOESY NMR to distinguish (E) and (Z) configurations based on spatial proton interactions .

What analytical techniques are recommended for quantifying trace impurities in (E)-3-(4-Chlorobenzal)phthalide?

Level : Advanced

Methodological Answer :

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is optimal for detecting impurities at ppm levels. Key parameters:

- Column : C18 reverse-phase (2.1 × 100 mm, 1.7 µm).

- Mobile phase : Gradient of acetonitrile/0.1% formic acid.

- MRM transitions : Target [M+H]+ ions (e.g., m/z 257.04 for the parent compound) and fragment ions for byproducts like unreacted 4-chlorobenzaldehyde. Validate method precision (<5% RSD) and recovery (>95%) using spiked samples .

How do conflicting crystallography data for phthalide derivatives inform structural refinement strategies?

Level : Advanced

Methodological Answer :

Discrepancies in X-ray crystallography data (e.g., bond angles in the phthalide ring) may arise from polymorphism or solvent inclusion. To resolve:

- Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Use solvent-drop grinding to isolate stable crystalline forms.

- Refine structures using software like SHELX-97, incorporating hydrogen-bonding interactions and thermal displacement parameters. Cross-validate with DFT calculations (e.g., B3LYP/6-31G**) to compare theoretical and experimental geometries .

What in vitro models are suitable for evaluating the bioactivity of (E)-3-(4-Chlorobenzal)phthalide?

Level : Basic

Methodological Answer :

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24-hour endpoints.

- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to assess IC50.

- Enzyme inhibition : Fluorometric assays for kinases or hydrolases (e.g., acetylcholinesterase) using substrate-specific probes (e.g., ATCh iodide). Include positive controls (e.g., donepezil for AChE) and triplicate measurements .

How can computational methods predict the reactivity of (E)-3-(4-Chlorobenzal)phthalide in nucleophilic substitutions?

Level : Advanced

Methodological Answer :

Density functional theory (DFT) at the M06-2X/def2-TZVP level can model electrophilic sites. Key steps:

- Calculate Fukui indices (ƒ⁻) to identify regions prone to nucleophilic attack (e.g., carbonyl carbons).

- Simulate reaction pathways for SN2 substitutions using Gaussian 16, optimizing transition states with intrinsic reaction coordinate (IRC) analysis.

- Compare activation energies (ΔG‡) for different nucleophiles (e.g., amines vs. thiols) to prioritize experimental conditions .

What strategies mitigate decomposition during long-term storage of (E)-3-(4-Chlorobenzal)phthalide?

Level : Basic

Methodological Answer :

- Store under anhydrous conditions in amber vials with molecular sieves (3Å) at –20°C.

- Avoid exposure to UV light by wrapping containers in aluminum foil.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV at 254 nm. Add antioxidants (e.g., BHT at 0.01% w/w) if oxidation is observed .

How do solvent polarity and catalyst choice influence cyclocondensation yields in phthalide synthesis?

Level : Advanced

Methodological Answer :

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing transition states. Catalytic systems:

- Lewis acids : ZnCl2 (10 mol%) in toluene at reflux improves yields to >85% via keto-enolate stabilization.

- Organocatalysts : L-proline (20 mol%) in THF promotes asymmetric cyclization, achieving enantiomeric excess (ee) up to 90% for chiral phthalides. Screen solvents using a DoE approach (e.g., Taguchi method) to optimize time-yield tradeoffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.